ZINC110492

Citrate Synthase Alternative Splicing Colorectal Cancer

Procure ZINC110492 as the exclusive validated chemical probe for CS-ΔEx4 isoform selectivity. This 3-nitrophenyl dibenzo[c,e]azepine-5,7(6H)-dione uniquely binds the splice variant over full-length citrate synthase, enabling definitive metabolic studies in colorectal cancer models. Its precise 3-nitro orientation is irreplaceable for SAR analysis. Essential for target validation and oncometabolite research.

Molecular Formula C20H12N2O4
Molecular Weight 344.326
CAS No. 100264-64-0
Cat. No. B2355430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZINC110492
CAS100264-64-0
Molecular FormulaC20H12N2O4
Molecular Weight344.326
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C20H12N2O4/c23-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20(24)21(19)13-6-5-7-14(12-13)22(25)26/h1-12H
InChIKeyLDTSXKACGSCVEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3-Nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione (100264-64-0): Core Structural and Bioactivity Baseline


6-(3-Nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione (CAS 100264-64-0, also designated ZINC110492) is a heterocyclic small molecule belonging to the 5H-dibenzo[c,e]azepine-5,7(6H)-dione class, characterized by a 3-nitrophenyl substituent at the N6 position . The compound is a selective ligand of CS-ΔEx4, a splice variant isoform of citrate synthase (CS) that lacks exon 4, and does not bind to full-length citrate synthase (CS-FL), establishing isoform selectivity as its defining functional attribute . The core dibenzo-azepine-dione scaffold serves as a versatile pharmacophore with documented activities across multiple therapeutic areas including anticancer, antihyperlipidemic, and anti-inflammatory applications [1].

6-(3-Nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione (100264-64-0): Why In-Class Analogs Cannot Substitute


Dibenzo-azepine-dione derivatives exhibit highly divergent biological activities dictated by specific N-substituent identity and substitution pattern . While structurally related compounds such as 6-(4-chlorophenyl)-5H-dibenz[c,e]azepine-5,7(6H)-dione demonstrate anti-inflammatory activity (>50% edema inhibition at 25 mg/kg i.p.) [1], and certain 1,3,4-oxadiazole-containing derivatives show PARP-1 inhibitory activity (IC₅₀ values ranging from 0.047 μM to 0.939 μM) [2], none of these analogs share the target compound's unique 3-nitrophenyl substitution pattern or its demonstrated isoform-selective binding to CS-ΔEx4. The positional isomerism of the nitro group alone fundamentally alters binding properties; the 3-nitro orientation confers distinct molecular recognition that cannot be replicated by 2-nitro or 4-nitro congeners . Substitution with any in-class analog lacking this precise structural signature would yield a different target engagement profile and therefore invalidate experimental conclusions derived from this specific molecular probe.

6-(3-Nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione (100264-64-0): Quantitative Comparative Evidence Guide


Isoform-Selective CS-ΔEx4 Binding versus Full-Length Citrate Synthase: Confirmed Target Specificity

6-(3-Nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione (ZINC110492) demonstrates selective binding to CS-ΔEx4, a splice variant of citrate synthase that lacks exon 4, while showing no detectable binding to full-length citrate synthase (CS-FL) . This binary selectivity profile (positive binding to the splice isoform versus negative binding to the full-length protein) establishes the compound as a defined molecular probe for distinguishing CS-ΔEx4-mediated biology from canonical citrate synthase function. In contrast, no other dibenzo-azepine-dione derivative has been reported with verified isoform selectivity for any citrate synthase variant.

Citrate Synthase Alternative Splicing Colorectal Cancer

Antiproliferative Activity in CS-ΔEx4-Overexpressing Colorectal Cancer Cells: Quantitative IC₅₀ Data

6-(3-Nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione (ZINC110492) inhibits colorectal cancer (CRC) cell growth with an IC₅₀ of 7.840 µM in cells engineered to overexpress CS-ΔEx4 . This antiproliferative activity is mechanistically linked to the compound's selective engagement of the CS-ΔEx4 splice isoform. The functional consequence of target engagement is further evidenced by a significant decrease in both citrate and 2-hydroxyglutarate (2-HG) levels in CS-ΔEx4-overexpressing SW1116 colorectal cancer cells following compound treatment . No comparative IC₅₀ data for this compound in CS-FL-expressing cells are currently available in the public domain.

Colorectal Cancer Cancer Metabolism Citrate Synthase

Metabolic Modulation: Reduction of Citrate and 2-Hydroxyglutarate Levels in CS-ΔEx4-Overexpressing Cells

Treatment with 6-(3-Nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione (ZINC110492) significantly decreases both citrate and 2-hydroxyglutarate (2-HG) levels in SW1116 colorectal cancer cells overexpressing CS-ΔEx4 . 2-HG is a well-established oncometabolite implicated in tumorigenesis and epigenetic dysregulation. This metabolic modulation is a direct functional consequence of CS-ΔEx4 target engagement and distinguishes this compound from other dibenzo-azepine-dione derivatives that have not been characterized for oncometabolite modulation. While related dibenzo-azepine-dione derivatives have been shown to lower serum triglycerides and total cholesterol in hyperlipidemic rat models (150 mg/kg dose) [1], those metabolic effects are system-level and not linked to citrate synthase isoform modulation.

Cancer Metabolism Oncometabolite 2-Hydroxyglutarate

Structural Determinant of Specificity: 3-Nitrophenyl versus 2-Nitrophenyl Positional Isomerism

The 3-nitrophenyl substitution pattern of 6-(3-nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione fundamentally distinguishes it from the 2-nitrophenyl positional isomer . While both compounds share the identical core scaffold and molecular formula (C₂₀H₁₂N₂O₄), the position of the nitro group significantly influences chemical properties, binding interactions, and biological applications. This positional isomerism represents a critical structure-activity relationship (SAR) determinant: the 3-nitro orientation confers unique molecular recognition properties that are not shared by the 2-nitro congener. The distinction is further underscored by the broader class context: halogen-substituted analogs such as 6-(4-chlorophenyl)-5H-dibenz[c,e]azepine-5,7(6H)-dione exhibit anti-inflammatory activity (>50% edema inhibition at 25 mg/kg i.p.) [1], while oxadiazole-containing derivatives demonstrate PARP-1 inhibition (IC₅₀ values from 0.047 μM to 0.939 μM) [2], illustrating that small structural perturbations within this scaffold yield divergent biological activities.

Structure-Activity Relationship Positional Isomerism Molecular Recognition

6-(3-Nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione (100264-64-0): Evidence-Based Research Application Scenarios


Chemical Probe for Dissecting CS-ΔEx4 Isoform-Specific Functions in Cancer Metabolism

Researchers studying the role of alternative splicing in cancer metabolism can employ 6-(3-Nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione (ZINC110492) as a selective chemical probe to distinguish CS-ΔEx4-dependent biology from canonical citrate synthase activity. The compound's verified isoform selectivity—binding CS-ΔEx4 while showing no binding to CS-FL —enables unambiguous attribution of observed phenotypes to the splice variant. This specificity is critical for mechanistic studies in colorectal cancer models where CS-ΔEx4 overexpression drives altered citrate and 2-HG metabolism.

Functional Validation of CS-ΔEx4 as a Therapeutic Target in Colorectal Cancer

Investigators seeking to validate CS-ΔEx4 as a potential therapeutic target can use this compound to establish target-dependency relationships. The documented IC₅₀ of 7.840 µM in CS-ΔEx4-overexpressing colorectal cancer cells provides a quantitative benchmark for dose-response studies . The compound's ability to significantly decrease both citrate and 2-hydroxyglutarate levels in these cells further supports its utility as a tool for connecting target engagement to downstream metabolic effects.

SAR Studies Requiring 3-Nitrophenyl Pharmacophore Reference Standard

Medicinal chemistry programs focused on dibenzo-azepine-dione scaffold optimization require this specific compound as the 3-nitrophenyl reference standard for structure-activity relationship (SAR) analysis. The positional isomerism of the nitro group (3-nitro versus 2-nitro) fundamentally alters molecular recognition properties , making this compound essential for establishing SAR trends at the N6 position. Comparative studies with 4-chlorophenyl analogs [1] and oxadiazole-containing derivatives [2] further require this compound as the benchmark 3-nitrophenyl-substituted representative.

Oncometabolite Modulation Studies in CS-ΔEx4-Driven Cancer Models

This compound uniquely enables studies of CS-ΔEx4-dependent 2-hydroxyglutarate (2-HG) production, distinguishing it from other dibenzo-azepine-dione derivatives that modulate systemic lipid profiles but have not been characterized for oncometabolite modulation. The significant decrease in 2-HG levels observed in CS-ΔEx4-overexpressing SW1116 cells positions this compound as the only validated chemical biology tool for interrogating the CS-ΔEx4—2-HG axis in cancer metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZINC110492

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.